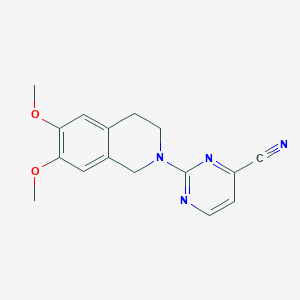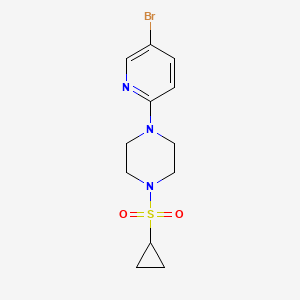![molecular formula C10H15NO3 B12230078 5-Methyl-3-[(oxan-4-yloxy)methyl]-1,2-oxazole](/img/structure/B12230078.png)
5-Methyl-3-[(oxan-4-yloxy)methyl]-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-[(oxan-4-yloxy)methyl]-1,2-oxazole is a chemical compound with a unique structure that includes an oxazole ring substituted with a methyl group and an oxan-4-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(oxan-4-yloxy)methyl]-1,2-oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-1,2-oxazole with oxan-4-yloxy methyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[(oxan-4-yloxy)methyl]-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxan-4-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxazole carboxylic acids.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole compounds.
Scientific Research Applications
5-Methyl-3-[(oxan-4-yloxy)methyl]-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[(oxan-4-yloxy)methyl]-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(oxan-4-yloxy)aniline: Similar structure but with an aniline group instead of an oxazole ring.
N-({4-methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methyl)prop-2-enamide: Contains a similar oxan-4-yloxy methyl group but differs in the core structure.
Uniqueness
5-Methyl-3-[(oxan-4-yloxy)methyl]-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-methyl-3-(oxan-4-yloxymethyl)-1,2-oxazole |
InChI |
InChI=1S/C10H15NO3/c1-8-6-9(11-14-8)7-13-10-2-4-12-5-3-10/h6,10H,2-5,7H2,1H3 |
InChI Key |
OTUBXMYOQBBTER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)COC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol](/img/structure/B12229997.png)
![6-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12230004.png)

![3-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B12230027.png)

![N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12230040.png)
![2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-methoxypyrimidine](/img/structure/B12230042.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12230050.png)
![4-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12230053.png)

![2-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12230063.png)
![N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12230065.png)

![4-[(2-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12230073.png)
